molecular formula C5H3Cl2NO2S B3047233 Methyl 2,5-dichlorothiazole-4-carboxylate CAS No. 135925-32-5

Methyl 2,5-dichlorothiazole-4-carboxylate

Cat. No.: B3047233
CAS No.: 135925-32-5
M. Wt: 212.05 g/mol
InChI Key: ABZRUAHUKQAEIA-UHFFFAOYSA-N
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Description

Methyl 2,5-dichlorothiazole-4-carboxylate is a chemical compound with the molecular formula C5H3Cl2NO2S and a molecular weight of 212.05 g/mol It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of Methyl 2,5-dichlorothiazole-4-carboxylate typically involves the reaction of 2,5-dichlorothiazole with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

Methyl 2,5-dichlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2,5-dichlorothiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,5-dichlorothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Methyl 2,5-dichlorothiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities

Properties

IUPAC Name

methyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZRUAHUKQAEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601681
Record name Methyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135925-32-5
Record name Methyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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